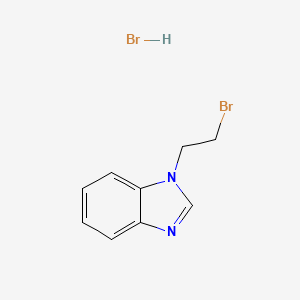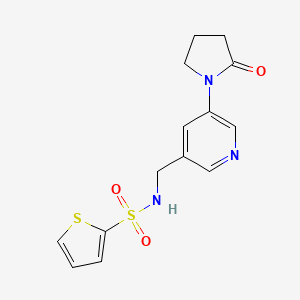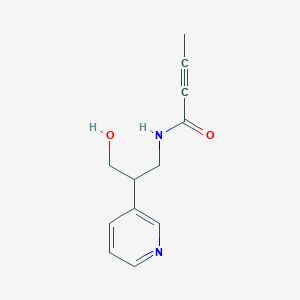
N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide has also been studied for its potential anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide is not fully understood. However, studies have shown that this compound can activate the Nrf2/ARE pathway, which is responsible for regulating the expression of various antioxidant and detoxifying enzymes. Additionally, N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide has also been shown to inhibit the activity of the enzyme COX-2, which is responsible for producing inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the expression of antioxidant and detoxifying enzymes, which can protect cells from oxidative stress and potentially prevent neurodegenerative diseases. Additionally, N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide has also been shown to have anti-inflammatory and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide in lab experiments is its high yield synthesis method. Additionally, this compound has shown promising results in various studies and has potential applications in various scientific research fields. However, one limitation of using N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide. One potential direction is to further investigate its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Finally, future studies can focus on improving the solubility of N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide to make it more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis method of N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with propargylamine in the presence of a copper catalyst. The product is then treated with butyronitrile to obtain N-(3-Hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide. This method has been reported to have a high yield and is relatively simple to perform.
Propiedades
IUPAC Name |
N-(3-hydroxy-2-pyridin-3-ylpropyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-4-12(16)14-8-11(9-15)10-5-3-6-13-7-10/h3,5-7,11,15H,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTXSTPUFBIBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(CO)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
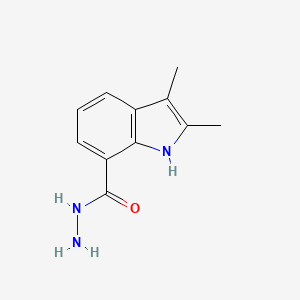
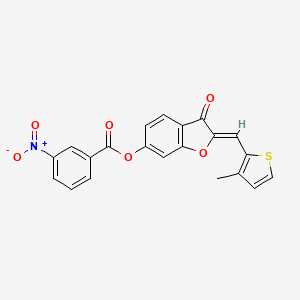
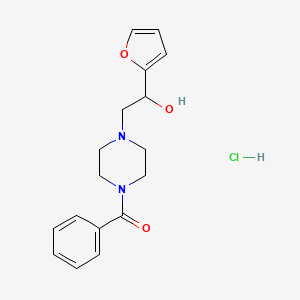
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)
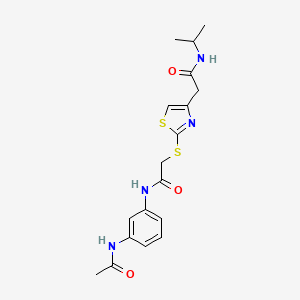
![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)
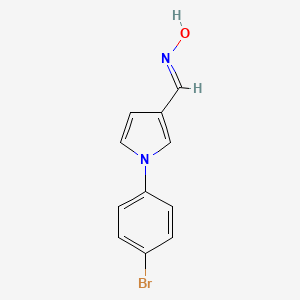
![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)
